(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. It also has a pyrazole ring, which is a type of aromatic heterocycle that is often found in various drugs and agrochemicals. The methoxy group attached to the pyridine ring could potentially make the compound more lipophilic, which might affect its bioavailability and distribution in the body.
Synthesis Analysis
Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone or beta-ketoester with hydrazine. The piperidine ring could potentially be synthesized through a cyclization reaction, and the methoxy group could be introduced through a nucleophilic substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would likely show the aromaticity of the pyrazole and pyridine rings, the basicity of the piperidine nitrogen, and the polarity introduced by the methoxy group.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the pyrazole ring might be susceptible to electrophilic aromatic substitution, and the piperidine ring might undergo reactions typical of secondary amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as solubility, melting point, boiling point, and pKa would need to be determined experimentally.Scientific Research Applications
Molecular Interaction Studies
Research on similar structures has explored molecular interactions with receptors, contributing to the development of pharmacophore models. For instance, a study conducted by Shim et al. (2002) on a related antagonist molecule revealed insights into its binding interactions with the CB1 cannabinoid receptor, using conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models. This work aids in understanding the molecular basis of receptor-ligand interactions, which is crucial for drug design and discovery (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Compounds with structural similarities have been synthesized and evaluated for antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives, demonstrating significant antimicrobial and anticancer potentials. Such studies highlight the therapeutic potential of compounds within this chemical class, providing a basis for future drug development (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structural Characterization
Efforts to synthesize and characterize compounds containing piperidine and pyridine rings have led to advancements in organic synthesis techniques. For example, Zhang et al. (2020) reported an efficient method for synthesizing a compound through a series of steps starting from D-pyroglutaminol, demonstrating the synthetic accessibility of such complex structures (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future studies could focus on synthesizing this compound and characterizing its physical and chemical properties. If it’s intended for use as a drug, it would also be important to study its pharmacokinetics, pharmacodynamics, and toxicity.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific literature and experimental data would be needed.
properties
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-14(2)22(20-13)12-15-6-9-21(10-7-15)18(23)16-5-4-8-19-17(16)24-3/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCACTXWGSPZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone |
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